2-{[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]methyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazol-1-yl]methyl}benzonitrile is a complex organic compound characterized by the presence of a trifluoromethyl group, a benzonitrile moiety, and a dioxino-benzimidazole structure
Preparation Methods
The synthesis of 2-{[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazol-1-yl]methyl}benzonitrile typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or other aldehydes. . The final step involves the formation of the dioxino ring and the attachment of the benzonitrile moiety.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The benzonitrile moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazol-1-yl]methyl}benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-{[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazol-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds include other trifluoromethylated benzimidazoles and dioxino derivatives. Compared to these compounds, 2-{[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazol-1-yl]methyl}benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. For example, the presence of the dioxino ring enhances its stability and reactivity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C18H12F3N3O2 |
---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
2-[[2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl]methyl]benzonitrile |
InChI |
InChI=1S/C18H12F3N3O2/c19-18(20,21)17-23-13-7-15-16(26-6-5-25-15)8-14(13)24(17)10-12-4-2-1-3-11(12)9-22/h1-4,7-8H,5-6,10H2 |
InChI Key |
OXEMKDVJNVDPFK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C(=N3)C(F)(F)F)CC4=CC=CC=C4C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.